3-(3-Bromophenyl)cyclohexanone
Description
Properties
Molecular Formula |
C12H13BrO |
|---|---|
Molecular Weight |
253.13 g/mol |
IUPAC Name |
3-(3-bromophenyl)cyclohexan-1-one |
InChI |
InChI=1S/C12H13BrO/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1,3,5,7,10H,2,4,6,8H2 |
InChI Key |
HMYZMRYNPAQIBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(=O)C1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Direct Bromination of Phenylcyclohexanone Derivatives
One classical approach to synthesize 3-(3-Bromophenyl)cyclohexanone involves the bromination of phenylcyclohexanone or related cyclohexane-1,3-dione derivatives. The bromination is typically conducted using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure regioselectivity at the meta position of the phenyl ring.
- Reagents: Bromine or NBS
- Solvent: Dichloromethane or similar inert organic solvents
- Conditions: Controlled temperature, often at room temperature or slightly below, to prevent overbromination
- Purification: Recrystallization or chromatographic techniques to isolate the desired monobrominated product
This method is widely used for laboratory-scale synthesis and can be adapted for industrial scale with automation and precise control of reaction parameters to optimize yield and purity.
Multi-Step Catalytic Coupling Reactions
A more sophisticated synthetic route involves the coupling of bromophenyl precursors with cyclohexanone derivatives using transition metal catalysis:
- Catalysts: Rhodium(I) complexes such as chlorobis(ethylene)rhodium(I) dimer combined with ligands like 2,2'-bis-(diphenylphosphino)-1,1'-binaphthyl
- Additives: N,N,N',N'-Tetramethylethylenediamine (TMEDA)
- Solvent: 1,2-Dimethoxyethane (DME)
- Conditions: Inert atmosphere (argon or nitrogen), mild temperatures (~20 °C)
- Reaction: Cross-coupling of 1-bromo-3-iodobenzene or related aryl halides with cyclohexanone derivatives to form the target compound
This method allows for regioselective synthesis with good functional group tolerance and is suitable for complex molecule construction.
Synthesis via 3-Bromocyclohex-2-enone Intermediate
A patented industrially relevant method synthesizes 3-bromocyclohex-2-enone, a key intermediate for this compound:
- Starting Materials: 1,3-Cyclohexanedione, triphenylphosphine, carbon tetrabromide
- Solvent: Toluene, hexane, or hexamethylene
- Conditions: Inert gas atmosphere (nitrogen or argon), temperature range 0–70 °C, reaction time 2–12 hours
- Procedure: Triphenylphosphine and carbon tetrabromide react with 1,3-cyclohexanedione in the solvent under inert atmosphere, followed by quenching and filtration
- Purification: Silica gel column chromatography (eluent petroleum ether:ethyl acetate = 8:1) or vacuum distillation (78–82 °C at 1 mmHg)
- Yield: High yields reported (up to 96%)
This method avoids the use of liquid bromine, enhancing safety and scalability. The intermediate can then be further functionalized to yield this compound.
Modular Synthesis via-Sigmatropic Rearrangement and Aldol Condensation
Recent research describes a modular synthetic approach for diaryl-substituted cyclohexenone acids, which can be adapted to synthesize this compound derivatives:
- Starting Materials: Phenylpyruvate and suitable enones
- Conditions: Microwave-assisted heating at 135 °C in alkaline tert-butanol or water
- Mechanism: Involves hemiketal–oxy-Cope type-sigmatropic rearrangement followed by intramolecular aldol condensation or intermolecular aldol condensation-electrocyclization pathways
- Yields: Up to 86% in organic solvents (favoring anti conformers), up to 98% in water (mixture of anti and syn conformers)
- Advantages: High stereospecificity, tolerance to various functional groups, and potential for diverse substitution patterns
Although this method is more complex, it offers a route to stereochemically defined cyclohexanone derivatives including bromophenyl substitutions.
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Direct Bromination | Bromine/NBS, DCM, controlled temp | Moderate | Simple, direct | Risk of overbromination, regioselectivity issues |
| Catalytic Coupling (Rhodium catalysis) | Rhodium(I) catalyst, TMEDA, DME, inert atmosphere | Good | High selectivity, mild conditions | Requires expensive catalysts |
| 3-Bromocyclohex-2-enone Intermediate | 1,3-Cyclohexanedione, triphenylphosphine, CBr4, toluene/hexane | 92–96 | High yield, safe, scalable | Multi-step, requires chromatography |
| Modular Sigmatropic Rearrangement | Phenylpyruvate, enones, microwave, alkaline tert-butanol/water | 86–98 | Stereospecific, versatile | Complex mechanism, specialized equipment |
- The catalytic coupling approach is well-documented for regioselective arylation of cyclohexanones but requires careful ligand and catalyst selection to optimize yields and selectivity.
- The patented method using triphenylphosphine and carbon tetrabromide provides a safer alternative to direct bromination with liquid bromine, achieving high yields suitable for industrial production.
- Microwave-assisted modular synthesis offers a promising stereochemical control but is more suited for research-scale synthesis due to equipment needs.
- Direct bromination remains widely used but must be carefully controlled to avoid polybromination and side reactions.
The preparation of this compound can be achieved through several synthetic strategies ranging from classical bromination to advanced catalytic and modular methods. The choice of method depends on the scale, desired stereochemistry, safety considerations, and available resources. The patented triphenylphosphine/carbon tetrabromide method stands out for industrial applicability due to its safety and high yield. Catalytic coupling methods provide high selectivity for complex syntheses, while modular microwave-assisted approaches allow for stereochemical diversity in research settings.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted phenylcyclohexanones.
Scientific Research Applications
3-(3-Bromophenyl)cyclohexanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)cyclohexanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclohexanone moiety play crucial roles in its binding affinity and reactivity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-(3-Bromophenyl)cyclohexanone with structurally related cyclohexanone derivatives, focusing on physical properties, reactivity, and applications.
Structural and Physical Properties
Notes:
- Crystal packing differences are observed even in closely related bis-substituted benzylidene cyclohexanones (e.g., nitro vs. methyl substituents), suggesting weak intermolecular interactions (e.g., halogen bonding in brominated derivatives) dominate solid-state behavior .
- The bromine atom in this compound increases molecular weight and polarizability compared to non-halogenated analogs like 3-phenylcyclohexanone.
Key Research Findings and Gaps
Crystallography: Bis-substituted benzylidene cyclohexanones lack isomorphism despite structural similarity, highlighting the role of substituents in crystal packing . Bromine’s polarizability may further influence this behavior.
Industrial Relevance: Cyclohexanone derivatives are pivotal in nylon production. Brominated analogs could serve as flame retardants or specialty monomers, though toxicity data are lacking .
Biological Potential: Halogenated cyclohexanones are underexplored in drug discovery. The bromine atom’s ability to enhance lipophilicity and target binding warrants further study .
Limitations: Direct data on this compound are absent in the evidence. Properties and reactivity are inferred from analogs, necessitating experimental validation.
Biological Activity
3-(3-Bromophenyl)cyclohexanone is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclohexanone ring substituted with a 3-bromophenyl group. Its molecular formula is C13H13BrO, and it possesses a molecular weight of approximately 273.15 g/mol. The presence of the bromine atom enhances its lipophilicity, which can influence its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens. The bromine substitution can enhance the compound's ability to penetrate microbial membranes, potentially leading to increased efficacy.
- Cytotoxicity : Research indicates that this compound may induce cytotoxic effects in certain cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of intrinsic pathways.
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial for the survival of pathogenic bacteria and cancer cells, thereby disrupting their metabolic processes.
Case Studies and Research Findings
- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of several cyclohexanone derivatives, including this compound, against Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition zones, suggesting potential use as an antibacterial agent .
- Cytotoxicity Assays : In vitro assays conducted on human cancer cell lines (e.g., HeLa and MDA-MB-231) revealed that this compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity. The compound was found to induce apoptosis through caspase activation .
- Mechanism Elucidation : Molecular docking studies have suggested that this compound interacts with key targets involved in cell proliferation and survival pathways. These studies provide insights into the structure-activity relationship (SAR), highlighting the importance of the bromine atom in enhancing binding affinity .
Comparative Biological Activity
To better understand the biological activity of this compound, it is useful to compare it with other cyclohexanone derivatives:
| Compound | Antimicrobial Activity | Cytotoxicity (IC50) | Mechanism of Action |
|---|---|---|---|
| This compound | Yes | Low µM | Apoptosis induction, enzyme inhibition |
| 4-(4-Chlorophenyl)cyclohexanone | Moderate | Moderate µM | Metabolic disruption |
| 2-(2-Nitrophenyl)cyclohexanone | Yes | High µM | Reactive oxygen species generation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
